Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 794552-42-4
VCID: VC21487994
InChI: InChI=1S/C20H16O6S/c1-23-13-7-10-19(24-2)20(12-13)27(21,22)26-14-8-9-18-16(11-14)15-5-3-4-6-17(15)25-18/h3-12H,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43
Molecular Formula: C20H16O6S
Molecular Weight: 384.4g/mol

Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate

CAS No.: 794552-42-4

Cat. No.: VC21487994

Molecular Formula: C20H16O6S

Molecular Weight: 384.4g/mol

* For research use only. Not for human or veterinary use.

Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate - 794552-42-4

Specification

CAS No. 794552-42-4
Molecular Formula C20H16O6S
Molecular Weight 384.4g/mol
IUPAC Name dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate
Standard InChI InChI=1S/C20H16O6S/c1-23-13-7-10-19(24-2)20(12-13)27(21,22)26-14-8-9-18-16(11-14)15-5-3-4-6-17(15)25-18/h3-12H,1-2H3
Standard InChI Key UPQSOURIMPOXSW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43
Canonical SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43

Introduction

Chemical Properties and Structure

Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate (CAS No. 794552-42-4) is characterized by its specific molecular composition and structural features that contribute to its chemical behavior and potential applications.

Structural Characteristics

The molecular structure of Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate consists of two primary components:

  • A dibenzofuran core – a tricyclic aromatic structure comprising two benzene rings fused to a central furan ring

  • A 2,5-dimethoxybenzenesulfonate group – featuring methoxy substituents at positions 2 and 5 of the benzene ring, connected to the dibenzofuran through a sulfonate linkage

This unique structural combination creates a molecule with distinct chemical reactivity patterns and potential for specific molecular interactions that could be exploited in various applications.

Synthetic MethodKey ReagentsConditionsReference
Palladium-Catalyzed CyclizationPd(OAc)₂, Diazonium saltEtOH, reflux, 0.5-1h
Copper-Catalyzed CouplingCu₂O, O-iodophenols24h reaction time
Pd/C-Catalyzed SynthesisPd/C, NaOAcDMA, 140°C, 16h
Sulfonate CouplingDibenzofuran-2-ol, 2,5-dimethoxybenzenesulfonyl chloride, BaseModerate conditions

Comparison with Related Compounds

Examining structurally similar compounds provides valuable insights into the potential properties and applications of Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate.

Structural Analogs

Several compounds share structural similarities with Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate, with variations in functional groups or core structures:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonateC₂₀H₁₆O₆S384.4 g/molBase compound
Dibenzo[b,d]furan-2-yl benzenesulfonateC₁₈H₁₂O₄S324.4 g/molLacks methoxy groups on benzene ring
2-[(dibenzo[b,d]furan-2-yl)oxy]-N,N-dimethylethan-1-amineC₁₆H₁₇NO₂255.31 g/molContains aminoethoxy linker instead of sulfonate
7-[2-(Dibenzofuran-2-sulfonylamino)-bicyclo[3.1.1]hept-3-yl]-hept-5-enoic acidC₂₈H₃₃NO₅S495.6 g/molContains sulfonylamino group linked to complex structure

Structure-Property Relationships

The structural differences between Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate and its analogs likely influence several key properties:

  • Solubility profile: The methoxy groups in Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate likely enhance solubility in polar solvents compared to non-methoxylated analogs like Dibenzo[b,d]furan-2-yl benzenesulfonate.

  • Electronic distribution: The electron-donating nature of the methoxy groups affects the electronic character of the molecule, potentially altering its reactivity patterns and binding affinity to biological targets.

  • Hydrogen bonding capacity: The methoxy substituents provide additional hydrogen bond acceptor sites, potentially enhancing interactions with biological targets such as proteins or nucleic acids.

Current Research Status and Future Directions

Research specifically focused on Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate remains in early stages, with significant opportunities for further investigation.

Knowledge Gaps

Several areas warrant further investigation regarding Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate:

  • Comprehensive characterization of physical and chemical properties

  • Development of efficient and scalable synthesis methods

  • Systematic evaluation of biological activities

  • Exploration of structure-activity relationships

  • Assessment of potential applications in materials science

Promising Research Directions

Future research on Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate could profitably focus on:

Medicinal Chemistry Investigations

Systematic screening against various biological targets would help identify potential therapeutic applications. Particular attention might be given to:

  • Antimicrobial activity against drug-resistant pathogens

  • Anticancer effects against various cell lines

  • Anti-inflammatory properties

  • Neuroprotective effects

Materials Science Applications

The compound's structural features suggest potential applications in:

  • Development of novel organic electronic materials

  • Design of specialized polymers incorporating the dibenzofuran structure

  • Creation of materials with specific crystalline arrangements

Synthetic Methodology Development

Improved synthetic methods could facilitate more efficient production of Dibenzofuran-2-yl 2,5-dimethoxybenzenesulfonate and related compounds:

  • Green chemistry approaches with reduced environmental impact

  • Scalable synthesis methods suitable for larger-scale production

  • Regioselective functionalization strategies for dibenzofuran derivatives

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